molecular formula C20H21NO3 B5553053 Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone CAS No. 260428-23-7

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone

Cat. No.: B5553053
CAS No.: 260428-23-7
M. Wt: 323.4 g/mol
InChI Key: NGALFKPFMUEMSJ-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone is a complex organic compound featuring a benzo[1,3]dioxole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone typically involves multi-step organic reactions. One common method includes the reaction of benzo[1,3]dioxole with benzyl piperidine under specific conditions to form the desired methanone derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone is unique due to its combination of the benzo[1,3]dioxole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone, a compound with the molecular formula C20H21NO3C_{20}H_{21}NO_3 and CAS number 84639-35-0, has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[1,3]dioxole moiety linked to a piperidine ring. This structural configuration is significant in determining its biological activity.

Property Value
Molecular FormulaC20H21NO3
Molecular Weight341.39 g/mol
IUPAC NameThis compound
CAS Registry Number84639-35-0

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxole compounds, including this compound, exhibit promising antimicrobial properties. A high-throughput screening against a library of compounds identified several analogs with significant activity against Mycobacterium tuberculosis, suggesting that modifications to the benzodioxole structure can enhance efficacy against resistant strains of bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance, compounds similar to benzo[1,3]dioxol derivatives have shown effectiveness in inducing apoptosis in breast cancer cells (MDA-MB-231), with caspase activation indicating a mechanism of action that warrants further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzo[1,3]dioxol derivatives. Research indicates that modifications at specific positions on the piperidine ring can lead to variations in potency and selectivity. For example, analogs with different substituents at the 4-position of the piperidine exhibited varying degrees of activity against M. tuberculosis .

Case Study 1: Antimicrobial Screening

A study conducted by researchers at AbbVie screened over 100,000 compounds and identified several hits within the benzodioxole class. Among these, analogs containing benzo[1,3]dioxol moieties demonstrated MIC values as low as 2.0 µM against M. tuberculosis, indicating their potential as lead candidates for further development .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, compounds derived from the benzodioxole scaffold were shown to significantly reduce cell viability at concentrations as low as 10 µM. The most promising candidates were selected for further evaluation based on their ability to induce morphological changes consistent with apoptosis .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-benzylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(17-6-7-18-19(13-17)24-14-23-18)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALFKPFMUEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349973
Record name Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

260428-23-7
Record name Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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